molecular formula C17H21ClN4O3S B2394596 N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride CAS No. 1323583-28-3

N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride

Cat. No.: B2394596
CAS No.: 1323583-28-3
M. Wt: 396.89
InChI Key: MJBWOVHQMJNKGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hydrochloride salt featuring a benzothiazole core substituted with a methoxy group at the 4-position, linked via a dimethylaminoethyl chain to a 3-methylisoxazole-5-carboxamide moiety. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in drug development .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S.ClH/c1-11-10-13(24-19-11)16(22)21(9-8-20(2)3)17-18-15-12(23-4)6-5-7-14(15)25-17;/h5-7,10H,8-9H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBWOVHQMJNKGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CCN(C)C)C2=NC3=C(C=CC=C3S2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H20ClN3O3SC_{16}H_{20}ClN_3O_3S, with a molecular weight of approximately 371.87 g/mol. Its structure includes:

  • Dimethylaminoethyl group : Enhances solubility and bioavailability.
  • Methoxybenzo[d]thiazole moiety : Implicated in various biological interactions.
  • Isoxazole ring : Known for its role in modulating biological activity.
PropertyValue
Molecular FormulaC16H20ClN3O3SC_{16}H_{20}ClN_3O_3S
Molecular Weight371.87 g/mol
CAS Number1331129-35-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that the compound may function as an inhibitor of histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in various diseases, including cancer.

Key Mechanisms

  • HDAC Inhibition : The compound has shown potential as a selective inhibitor of HDAC4, which is associated with various cancers and neurodegenerative diseases .
  • Receptor Modulation : It may modulate receptor activity involved in cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : Reported IC50 values ranged from 10 to 25 µM, indicating potent anti-cancer activity.

Table 2: Summary of In Vitro Findings

Cell LineIC50 (µM)Effect Observed
MCF-715Significant cytotoxicity
HeLa20Induction of apoptosis
A54925Inhibition of proliferation

In Vivo Studies

Preclinical studies conducted on xenograft mouse models have shown that the compound can induce tumor regression, further supporting its potential as an anti-cancer agent.

Case Studies

  • Case Study on Breast Cancer : A study involving MCF-7 xenografts treated with the compound showed a reduction in tumor size by approximately 40% after four weeks of treatment.
  • Mechanistic Insights : Molecular docking studies have elucidated the binding interactions between the compound and HDAC4, revealing critical residues involved in ligand binding which may inform future drug design strategies.

Comparison with Similar Compounds

Substituent Effects on Aromatic Moieties

  • Methoxybenzothiazole vs. Thiophene-Isoxazole Hybrids: describes a compound with a 5-methylthiophene-isoxazole core linked to a diethylaminophenyl group. While the isoxazole is retained, the thiophene substituent introduces distinct electronic properties compared to the methoxybenzothiazole in the target compound. The methoxy group in the latter may enhance metabolic stability and π-π stacking with hydrophobic binding pockets, whereas the thiophene’s sulfur atom could promote redox interactions .
  • Thiazole Derivatives with Anticancer Activity :
    In , thiazole-based compounds demonstrated potent activity against HepG-2 cells (IC50: 1.61–1.98 µg/mL). The target compound’s benzothiazole moiety shares structural similarities but differs in substitution (methoxy vs. methyl or phenyl groups). The methoxy group’s electron-donating nature may modulate receptor binding affinity compared to electron-withdrawing substituents in analogs .

Linker and Side Chain Modifications

  • Dimethylaminoethyl vs. Dimethylaminopropyl: highlights a related hydrochloride salt (ID: 1052530-89-8) with a dimethylaminopropyl linker. The shorter ethyl chain in the target compound may reduce steric hindrance, improving binding to compact active sites. Additionally, the ethyl linker’s lower molecular weight (compared to propyl) could enhance permeability across biological membranes .
  • Hydrochloride Salt vs. Neutral Amides :
    synthesizes a neutral isoxazole-thiazole carboxamide. The absence of a hydrochloride salt in this analog likely reduces solubility, underscoring the importance of the ionic form in the target compound for improved pharmacokinetics .

Core Heterocycle Variations

  • Isoxazole vs. Thiazole Carboxamides: The target compound’s isoxazole-5-carboxamide differs from the thiazole-5-carboxamide in . However, the 3-methyl substitution on the isoxazole could enhance hydrophobic interactions .

Tabulated Comparison of Key Compounds

Compound Name / ID Core Structure Key Substituents Bioactivity (IC50) Reference
N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide HCl Benzothiazole-Isoxazole Methoxy, Dimethylaminoethyl N/A
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide Thiophene-Isoxazole Diethylaminophenyl, Methylthiophene N/A
2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (Compound 7b) Thiazole-Hydrazide Phenyl, Methyl 1.61 ± 1.92 µg/mL (HepG-2)
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide HCl Benzothiazole-Benzothiazole Methoxy, Dimethylaminopropyl N/A
5-Methyl-N-(thiazol-2-yl)isoxazole-4-carboxamide Isoxazole-Thiazole Methyl, Neutral amide N/A

Preparation Methods

Cyclization of 4-Methoxyphenylthiourea

A mixture of 4-methoxyaniline (1.0 equiv) and ammonium thiocyanate (1.2 equiv) in acetic acid is heated at 80°C for 6 hours. Bromine (1.1 equiv) is then added dropwise to initiate cyclization, yielding 4-methoxybenzo[d]thiazol-2-amine. This step is critical for establishing the methoxy-substituted thiazole ring, which influences subsequent reactivity.

Reaction Conditions

Parameter Value
Solvent Acetic acid
Temperature 80°C
Time 6 hours
Yield 65–70%

Introduction of the Dimethylaminoethyl Group

The dimethylaminoethyl side chain is introduced via alkylation of the primary amine on the benzothiazole core.

Alkylation with 2-Chloro-N,N-dimethylethanamine

4-Methoxybenzo[d]thiazol-2-amine (1.0 equiv) is reacted with 2-chloro-N,N-dimethylethanamine (1.5 equiv) in dimethylformamide (DMF) under reflux (120°C) for 12 hours. Potassium carbonate (2.0 equiv) is used as a base to deprotonate the amine and facilitate nucleophilic substitution.

Optimization Insights

  • Solvent Selection : Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states.
  • Excess Alkylating Agent : A 1.5-fold excess ensures complete conversion, minimizing unreacted starting material.

Reaction Profile

Parameter Value
Solvent DMF
Temperature 120°C
Time 12 hours
Yield 75–80%

Amide Coupling with 3-Methylisoxazole-5-Carboxylic Acid

The carboxamide linkage is formed via activation of 3-methylisoxazole-5-carboxylic acid followed by coupling with the secondary amine on the dimethylaminoethyl-benzothiazole intermediate.

Carboxylic Acid Activation

3-Methylisoxazole-5-carboxylic acid (1.2 equiv) is treated with thionyl chloride (2.0 equiv) in dichloromethane (DCM) at 0°C for 2 hours, yielding the corresponding acyl chloride. Excess thionyl chloride is removed under reduced pressure.

Coupling Reaction

The acyl chloride is reacted with N-(2-(dimethylamino)ethyl)-4-methoxybenzo[d]thiazol-2-amine (1.0 equiv) in DCM at room temperature for 6 hours. Triethylamine (3.0 equiv) neutralizes HCl generated during the reaction.

Key Considerations

  • Coupling Agents : Alternative methods using HATU or EDCl/HOBt may improve yields (85–90%) but increase cost.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity.

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt for improved stability and solubility.

Acidification with Hydrochloric Acid

The free base (1.0 equiv) is dissolved in anhydrous ethanol, and concentrated hydrochloric acid (1.1 equiv) is added dropwise at 0°C. The mixture is stirred for 1 hour, and the precipitate is filtered, washed with cold ethanol, and dried under vacuum.

Critical Parameters

Parameter Value
Solvent Ethanol
Temperature 0°C
Equivalents HCl 1.1
Yield 90–95%

Analytical Validation and Characterization

Rigorous analytical methods ensure product integrity:

  • Nuclear Magnetic Resonance (NMR) : Confirms structural fidelity (e.g., methoxy singlet at δ 3.8 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Purity ≥98% (C18 column, acetonitrile/water gradient).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 553.1 [M+H]⁺.

Optimization Strategies and Challenges

Solvent and Catalyst Screening

  • Green Chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without sacrificing yield.
  • Catalytic Acceleration : Palladium catalysts (e.g., Pd/C) may enhance reaction rates in hydrogenation steps but are unnecessary here.

Byproduct Management

  • Dimethylaminoethyl Side Reactions : Over-alkylation is mitigated by controlling stoichiometry and reaction time.
  • Acyl Chloride Hydrolysis : Strict anhydrous conditions prevent carboxylic acid reformation during coupling.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Key peaks include:
    • Isoxazole ring protons : δ 6.2–6.5 ppm (C3-H).
    • Benzo[d]thiazole protons : δ 7.3–7.8 ppm (aromatic H).
    • Dimethylamino group : δ 2.2–2.5 ppm (N(CH₃)₂) .
  • IR spectroscopy : Amide C=O stretch at ~1650 cm⁻¹; thiazole C=N at ~1600 cm⁻¹ .

What are the solubility and stability profiles under varying pH and temperature conditions?

Q. Basic

  • Solubility :
    • Highly soluble in polar aprotic solvents (DMF, DMSO).
    • Limited solubility in water (<1 mg/mL at pH 7.4) .
  • Stability :
    • Degrades above 60°C; stable at -20°C for >6 months.
    • pH-sensitive: Hydrolyzes in acidic conditions (pH <3) .

What in vitro assays are recommended for initial biological screening?

Q. Basic

  • Enzyme inhibition : Use fluorogenic substrates for kinase/phosphatase activity (e.g., ATPase assays).
  • Antimicrobial testing : Broth microdilution (MIC determination against S. aureus and E. coli) .
  • Cytotoxicity : MTT assay on HEK-293 or HeLa cells (IC₅₀ calculation) .

How can coupling reactions be optimized to enhance yield in the final synthetic step?

Q. Advanced

  • Reagent stoichiometry : Use 1.2 equivalents of EDCI and 1.5 equivalents of HOBt to minimize side reactions.
  • Solvent optimization : DMF improves solubility of intermediates compared to DCM .
  • Reaction monitoring : TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) ensures completion within 12–24 hrs .

How can contradictions in reported enzymatic inhibition mechanisms be resolved?

Q. Advanced

  • Hypothesis testing : Compare IC₅₀ values across isoforms (e.g., COX-1 vs. COX-2) to identify selectivity .
  • Structural analysis : X-ray crystallography or molecular docking (e.g., AutoDock Vina) clarifies binding modes.
    • Key interaction : Amide group hydrogen bonding to catalytic residues (e.g., Ser530 in COX-2) .

What computational approaches predict binding affinity with target proteins?

Q. Advanced

  • Molecular docking : Use Schrödinger Suite or AutoDock to simulate binding to active sites (e.g., PFOR enzyme) .
  • MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes .
  • QSAR models : Train on derivatives with known IC₅₀ values to predict activity .

How do substituents on the benzo[d]thiazole moiety influence bioactivity?

Q. Advanced

  • Comparative SAR :
    • 4-Methoxy group : Enhances metabolic stability (t₁/₂ >4 hrs in liver microsomes) .
    • Chloro substitution : Increases antimicrobial potency (MIC reduced by 50% vs. P. aeruginosa) .
  • Electron-withdrawing groups : Improve binding to hydrophobic enzyme pockets (ΔG < -8 kcal/mol) .

What advanced analytical methods quantify trace impurities in the final product?

Q. Advanced

  • HPLC-MS :
    • Column: C18 (5 µm, 250 × 4.6 mm).
    • Mobile phase: 0.1% TFA in acetonitrile/water (gradient: 30%→70% over 20 mins).
    • LOD: 0.1% for major impurities .
  • NMR relaxation studies : Detect residual solvents (e.g., DMF <500 ppm) .

How is metabolic stability assessed in preclinical studies?

Q. Advanced

  • Liver microsome assays :
    • Incubate with rat/human microsomes (1 mg/mL) and NADPH.
    • Monitor parent compound depletion via LC-MS/MS over 60 mins .
  • CYP450 inhibition : Use luminescent substrates (e.g., P450-Glo™) for CYP3A4/2D6 isoform screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.